EMD638683 R-Form

Description

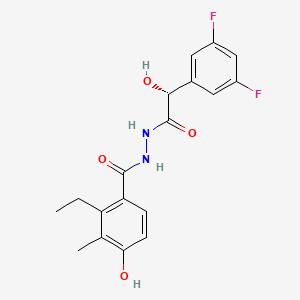

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O4/c1-3-13-9(2)15(23)5-4-14(13)17(25)21-22-18(26)16(24)10-6-11(19)8-12(20)7-10/h4-8,16,23-24H,3H2,1-2H3,(H,21,25)(H,22,26)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNAPUUWBPZGOY-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)C(C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)[C@@H](C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735349 | |

| Record name | N'-[(2R)-2-(3,5-Difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184940-47-3 | |

| Record name | N'-[(2R)-2-(3,5-Difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

EMD638683 R-Form: An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD638683 is a potent and selective small-molecule inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. This technical guide provides a comprehensive overview of the mechanism of action of the R-enantiomer of EMD638683, with a focus on its molecular interactions, downstream signaling effects, and its therapeutic potential in oncology and cardiovascular diseases. Detailed experimental protocols and quantitative data are presented to support further research and development.

Introduction

Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) is a key downstream effector of the PI3K/PDK1 signaling pathway.[1] Its activation is associated with the pathophysiology of several diseases, including hypertension and cancer. EMD638683 has emerged as a valuable tool for studying the physiological and pathological roles of SGK1. While much of the literature refers to the compound generally, both R and S forms are available, with the R-form often being the more biologically active enantiomer for many chiral molecules.[2][3] This guide will focus on the available data, presuming its relevance to the R-form, which is a common practice in preclinical development.

Core Mechanism of Action: SGK1 Inhibition

The primary mechanism of action of EMD638683 is the direct inhibition of the kinase activity of SGK1.[4] It has been shown to be a highly selective inhibitor of SGK1 with an IC50 of 3 µM.[4][5]

Downstream Signaling Cascade

By inhibiting SGK1, EMD638683 modulates the phosphorylation status and activity of several downstream substrates. A key and well-documented substrate is the N-myc downstream-regulated gene 1 (NDRG1).[6][7] SGK1-mediated phosphorylation of NDRG1 is a critical event in certain cellular contexts, and inhibition of this phosphorylation is a reliable marker of EMD638683 activity.[6]

dot

Caption: EMD638683 R-Form inhibits SGK1, blocking downstream signaling.

Quantitative Data

The inhibitory activity of EMD638683 has been quantified against SGK1 and a panel of other kinases to assess its selectivity.

| Kinase | IC50 (µM) | Percent Inhibition at 1 µM | Reference |

| SGK1 | 3 | 85% | [4][5] |

| SGK2 | ≤ 1 | 71% | [5] |

| SGK3 | ≤ 1 | 75% | [5] |

| MSK1 | ≤ 1 | - | [5] |

| PRK2 | ≤ 1 | - | [5] |

| PKA | - | - | [6] |

Experimental Protocols

In Vitro Kinase Selectivity Assay

This protocol outlines a general procedure for assessing the selectivity of EMD638683 against a panel of kinases.

Objective: To determine the IC50 values of EMD638683 for SGK1 and other kinases.

Methodology:

-

Kinase Reaction: Recombinant human kinases are incubated with a specific substrate and ATP in a reaction buffer.

-

Inhibitor Addition: EMD638683 is added at various concentrations to the kinase reactions. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The reactions are incubated at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., ADP-Glo™ Kinase Assay).[8]

-

Data Analysis: The percentage of kinase activity relative to the vehicle control is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

dot

Caption: Workflow for in vitro kinase selectivity assay.

NDRG1 Phosphorylation Assay (Western Blot)

This protocol describes how to assess the effect of EMD638683 on the phosphorylation of NDRG1 in a cellular context.

Objective: To determine the cellular potency of EMD638683 by measuring the inhibition of NDRG1 phosphorylation.

Cell Line: Human cervical carcinoma HeLa cells or other suitable cell lines expressing SGK1 and NDRG1.[7]

Methodology:

-

Cell Culture and Treatment: HeLa cells are cultured to 70-80% confluency and then treated with varying concentrations of EMD638683 for a specified time (e.g., 1-24 hours). A vehicle control is included.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated NDRG1 (e.g., anti-pNDRG1 Thr346).[9] Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A primary antibody against total NDRG1 or a housekeeping protein (e.g., GAPDH) is used as a loading control.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the ratio of p-NDRG1 to total NDRG1 (or loading control) is calculated.

dot

Caption: Workflow for NDRG1 phosphorylation Western blot.

In Vivo Mouse Model of Hypertension

This protocol is based on the methodology described by Ackermann et al. (2011) to evaluate the antihypertensive effects of EMD638683.[7]

Objective: To assess the in vivo efficacy of EMD638683 in a mouse model of fructose and high-salt-induced hypertension.

Animal Model: Male mice.

Methodology:

-

Induction of Hypertension: Mice are provided with a high-fructose diet (e.g., 10% fructose in drinking water) and a high-salt diet for a period of 4 weeks to induce hypertension.[7]

-

Drug Administration: EMD638683 is administered to the treatment group, typically mixed with the chow (e.g., 4460 ppm, which is approximately 600 mg/kg/day).[7] A placebo group receives standard chow.

-

Blood Pressure Measurement: Systolic blood pressure is measured at baseline and at regular intervals throughout the study using the tail-cuff method.

-

Metabolic Cage Analysis: Towards the end of the study, mice are placed in metabolic cages for 24-hour urine collection to measure urinary volume and electrolyte concentrations (Na+, K+) by flame photometry.

-

Data Analysis: Changes in blood pressure, urine volume, and electrolyte excretion are compared between the EMD638683-treated group and the placebo group using appropriate statistical tests.

dot

Caption: Workflow for in vivo hypertension model.

Caco-2 Cell Apoptosis Assay

This protocol outlines a method to assess the pro-apoptotic effects of EMD638683, particularly in the context of cancer cells.

Objective: To evaluate the ability of EMD638683 to induce or enhance apoptosis in Caco-2 colon carcinoma cells.

Methodology:

-

Cell Seeding: Caco-2 cells are seeded in 6-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with EMD638683 (e.g., 50 µM) for 24 hours.[6] In some experiments, cells may also be exposed to an apoptotic stimulus such as radiation.

-

Apoptosis Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V and PI positive cells are late apoptotic.

-

Data Analysis: The percentage of apoptotic cells in the EMD638683-treated group is compared to the control group.

dot

Caption: Workflow for Caco-2 apoptosis assay.

Conclusion

This compound is a selective and potent inhibitor of SGK1, representing a critical tool for elucidating the roles of this kinase in health and disease. Its well-characterized mechanism of action, involving the inhibition of downstream signaling events such as NDRG1 phosphorylation, provides a solid foundation for its use in preclinical studies. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in targeting the SGK1 signaling pathway for therapeutic benefit in indications such as hypertension and cancer. Further investigation into the specific activities of the R- and S-enantiomers will be valuable for optimizing its therapeutic potential.

References

- 1. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. R- Is Superior to S-Form of α-Lipoic Acid in Anti-Inflammatory and Antioxidant Effects in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dose/response curves of lipoic acid R-and S-forms in the working rat heart during reoxygenation: superiority of the R-enantiomer in enhancement of aortic flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Phospho-NDRG1 (Thr346) (D98G11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

EMD638683: A Technical Guide to its Biological Activity as a Serum and Glucocorticoid-Inducible Kinase 1 (SGK1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD638683 is a potent and selective small molecule inhibitor of the serum and glucocorticoid-inducible kinase 1 (SGK1). SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. Its dysregulation has been implicated in several pathologies, including hypertension, diabetic nephropathy, and cancer. EMD638683 has been instrumental as a chemical probe to elucidate the physiological and pathophysiological roles of SGK1.

This technical guide provides a comprehensive overview of the biological activity of EMD638683. While commercial vendors list the R- and S-enantiomers of EMD638683, the majority of the currently available scientific literature does not specify the stereoisomer used in the described experiments. Therefore, the data presented herein pertains to the racemic mixture of EMD638683.

Core Mechanism of Action

EMD638683 exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of SGK1. This prevents the phosphorylation of downstream SGK1 substrates, thereby modulating a variety of signaling pathways. The primary downstream target used to assess EMD638683 activity is the N-Myc downstream-regulated gene 1 (NDRG1), where inhibition of its phosphorylation serves as a reliable biomarker of SGK1 inhibition in cellular assays.

Quantitative Biological Activity

The inhibitory activity of EMD638683 has been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data available.

In Vitro Kinase Inhibition

| Target | IC50 (µM) | Assay Conditions |

| SGK1 | 3 | Recombinant human SGK1 |

| SGK2 | - | 71% inhibition at 1 µM |

| SGK3 | - | 75% inhibition at 1 µM |

| MSK1 | ≤ 1 | - |

| PRK2 | ≤ 1 | - |

Data compiled from multiple sources, including biochemical kinase assays.

Cellular Activity

| Cell Line | Assay | IC50 (µM) |

| HeLa | NDRG1 Phosphorylation | 3.35 ± 0.32 |

| CaCo-2 | Apoptosis (with radiation) | 50 (concentration used) |

Signaling Pathways Modulated by EMD638683

EMD638683, through its inhibition of SGK1, impacts several critical signaling cascades.

SGK1 Signaling Pathway

The canonical SGK1 signaling pathway is a key regulator of cell survival and ion transport. EMD638683 acts as a direct inhibitor of SGK1 within this cascade.

Caption: EMD638683 inhibits SGK1 activation and downstream signaling.

Role in Hypertension

In the context of hypertension, particularly salt-sensitive hypertension, SGK1 plays a key role in the regulation of the epithelial sodium channel (ENaC) in the kidneys. EMD638683 has been shown to ameliorate hypertension in animal models by blocking this pathway.

Caption: EMD638683's role in mitigating hypertension via SGK1 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the biological activity of EMD638683.

In Vitro SGK1 Kinase Assay

This assay quantifies the direct inhibitory effect of EMD638683 on SGK1 enzymatic activity.

Caption: Workflow for an in vitro SGK1 kinase inhibition assay.

Methodology:

-

Reaction Setup: A reaction buffer containing recombinant human SGK1, a specific peptide substrate (e.g., Crosstide), and ATP (often [γ-³²P]ATP for radiometric detection or unlabeled ATP for antibody-based detection) is prepared.

-

Inhibitor Addition: EMD638683 is serially diluted and added to the reaction mixture. A DMSO control is run in parallel.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA or acid).

-

Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, the mixture is spotted onto a phosphocellulose membrane, washed, and the radioactivity is measured. For non-radiometric assays, an antibody specific to the phosphorylated substrate is used in an ELISA or Western blot format.

-

Data Analysis: The percentage of inhibition at each EMD638683 concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular NDRG1 Phosphorylation Assay

This cell-based assay confirms the ability of EMD638683 to inhibit SGK1 in a cellular context.

Caption: Workflow for a cellular NDRG1 phosphorylation assay.

Methodology:

-

Cell Culture: HeLa cells, or another suitable cell line endogenously expressing SGK1 and NDRG1, are cultured to sub-confluency in appropriate media.

-

Treatment: The cells are treated with varying concentrations of EMD638683 or DMSO as a vehicle control for a specified duration (e.g., 1-24 hours).

-

Cell Lysis: After treatment, the cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated NDRG1 (pNDRG1) at Thr346 and total NDRG1. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.

-

Detection and Analysis: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of pNDRG1 to total NDRG1 is calculated. The IC50 is determined from the dose-response curve.

In Vivo Murine Model of Hypertension

This animal model is used to evaluate the efficacy of EMD638683 in a physiological context of hypertension.

Methodology:

-

Animal Model: A model of salt-sensitive hypertension is induced in mice, for example, by providing a high-fructose diet and saline drinking water.

-

Drug Administration: EMD638683 is formulated for oral administration (e.g., in chow or by oral gavage) and administered to the treatment group of mice. A control group receives a placebo.

-

Blood Pressure Monitoring: Systolic blood pressure is monitored at regular intervals using a non-invasive tail-cuff method.

-

Metabolic Cage Studies: Mice are housed in metabolic cages to collect urine for the analysis of electrolyte excretion (e.g., sodium and potassium) using flame photometry.

-

Data Analysis: Blood pressure and urinary electrolyte data from the EMD638683-treated and placebo groups are statistically compared to assess the antihypertensive effect of the compound.

Conclusion

EMD638683 is a valuable pharmacological tool for the investigation of SGK1-mediated signaling. Its selectivity and demonstrated in vitro and in vivo activity make it a cornerstone for studies on the role of SGK1 in health and disease. Future studies characterizing the specific activities of the R- and S-enantiomers of EMD638683 will provide a more nuanced understanding of its interaction with SGK1 and potentially pave the way for the development of more potent and specific SGK1 inhibitors for therapeutic applications.

EMD638683 R-Form: A Technical Guide to its Signaling Pathway and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD638683 is a selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] SGK1 plays a crucial role in various cellular processes, including ion channel regulation, cell proliferation, and inflammation. This technical guide provides an in-depth overview of the EMD638683 R-Form's mechanism of action, its impact on downstream signaling pathways, and detailed experimental protocols for its investigation. The information presented here is intended to support further research and drug development efforts targeting SGK1-mediated pathologies.

Introduction to EMD638683 and SGK1

EMD638683 is a potent and selective small molecule inhibitor of SGK1.[1][2][3] The R-form of EMD638683 is the active enantiomer. SGK1 is a serine/threonine kinase that is activated in response to various stimuli, including growth factors and hormones. Its activation is mediated by the PI3K pathway, which leads to the phosphorylation of SGK1 by PDK1 and mTORC2. Once activated, SGK1 phosphorylates a wide range of downstream targets, influencing diverse physiological functions.

The SGK1 Signaling Pathway

The activation of SGK1 is a multi-step process initiated by extracellular signals that activate the PI3K pathway. This pathway is central to the mechanism of action of EMD638683.

Quantitative Data

The inhibitory activity of EMD638683 has been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of EMD638683

| Target | Assay Type | IC50 | Reference |

| SGK1 | Kinase Assay | 3 µM | [2][3][4][5] |

| SGK1 | NDRG1 Phosphorylation in HeLa Cells | 3.35 ± 0.32 µM | [1][3] |

Table 2: Kinase Selectivity Profile of EMD638683

| Kinase | Selectivity Ratio (IC50 Kinase / IC50 SGK1) | Reference |

| SGK2 | - | [1] |

| SGK3 | - | [1] |

| PKA | 27 | [3] |

| MSK1 | 37 | [3] |

| PRK2 | 109 | [3] |

| PKBβ (Akt2) | 3273 | [3] |

| p70S6K1 | 2545 | [3] |

| GSK3β | 4364 | [3] |

| ROCK2 | 1091 | [3] |

| AMPK | 7909 | [3] |

| AURORA B | 9091 | [3] |

| PKC ζ | 327 | [3] |

| MAPKAP-K1 | 2818 | [3] |

Note: A higher selectivity ratio indicates greater selectivity for SGK1 over the other kinases.

Table 3: In Vivo Efficacy of EMD638683 in a Mouse Model of Hypertension

| Treatment Group | Systolic Blood Pressure (mmHg) | Reference |

| Control (Standard Diet) | 98.4 ± 1.9 | [6] |

| Fructose Diet | 99.7 ± 0.7 | [6] |

| Fructose + High Salt Diet | 115 ± 1 | [6] |

| Fructose + High Salt Diet + EMD638683 | 103 ± 0.7 | [6] |

EMD638683 in Hypertension

SGK1 plays a significant role in regulating blood pressure through its effects on renal sodium reabsorption. In hyperinsulinemic states, SGK1 activity is elevated, leading to salt-sensitive hypertension.[4][5] EMD638683 has been shown to effectively lower blood pressure in animal models of fructose-induced, salt-sensitive hypertension.[3][4][5]

EMD638683 in Inflammation

Recent studies have implicated SGK1 in inflammatory processes, particularly through its interaction with the NLRP3 inflammasome.[7] EMD638683 has been shown to suppress the activation of the NLRP3 inflammasome, leading to reduced production of pro-inflammatory cytokines like IL-1β.[7]

Experimental Protocols

In Vitro SGK1 Kinase Assay

This protocol is for determining the direct inhibitory effect of EMD638683 on SGK1 enzymatic activity.

Materials:

-

Active SGK1 enzyme

-

SGK1 substrate (e.g., AKTide-2T)

-

ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

EMD638683

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of EMD638683 in DMSO.

-

In a 96-well plate, add the SGK1 enzyme, SGK1 substrate, and EMD638683 at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., 3% phosphoric acid).

-

Measure the incorporation of phosphate into the substrate using a suitable method, such as a filter-binding assay with radiolabeled ATP or a luminescence-based assay.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for Phosphorylated NDRG1

This protocol is to assess the cellular activity of EMD638683 by measuring the phosphorylation of a known SGK1 substrate, N-Myc Downstream-Regulated Gene 1 (NDRG1).[3][4]

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium and supplements

-

EMD638683

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-NDRG1 (Thr346) and anti-total NDRG1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed HeLa cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of EMD638683 for a specified time (e.g., 1-2 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-NDRG1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total NDRG1 for loading control.

-

Quantify the band intensities to determine the effect of EMD638683 on NDRG1 phosphorylation.

Angiotensin II-Induced Hypertension Mouse Model

This protocol describes an in vivo model to evaluate the antihypertensive effects of EMD638683.[7]

Materials:

-

Male C57BL/6 mice

-

Angiotensin II

-

Osmotic minipumps

-

EMD638683 formulated for oral administration

-

Blood pressure measurement system (e.g., tail-cuff method)

-

Metabolic cages for urine and feces collection

Procedure:

-

Acclimatize the mice to the blood pressure measurement procedure.

-

Implant osmotic minipumps filled with Angiotensin II (or saline for the control group) subcutaneously in the mice.

-

Administer EMD638683 or vehicle to the mice daily by oral gavage.

-

Measure systolic blood pressure daily using the tail-cuff method.

-

At the end of the study, collect blood and tissues for further analysis (e.g., measurement of cardiac hypertrophy, fibrosis, and inflammatory markers).

-

Analyze the data to determine the effect of EMD638683 on Angiotensin II-induced hypertension and associated pathologies.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of SGK1. Its selectivity and demonstrated in vitro and in vivo activity make it a promising lead compound for the development of novel therapeutics for a range of disorders, including hypertension and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of targeting the SGK1 signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. scispace.com [scispace.com]

- 4. SGK1 Kinase Enzyme System Application Note [promega.com]

- 5. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

EMD638683 Enantiomers: Unraveling the Structure-Activity Relationship

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the enantiomers of EMD638683, a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). Developed for researchers, scientists, and drug development professionals, this document collates available data on the compound's biological activity, details relevant experimental methodologies, and visualizes key pathways and concepts.

EMD638683 has been identified as a significant tool in studying the physiological and pathological roles of SGK1, a kinase implicated in various conditions including hypertension, diabetic nephropathy, and cancer. While the racemic mixture of EMD638683 has been characterized, a detailed public account of the distinct biological activities of its individual (R)- and (S)-enantiomers has remained elusive in readily available scientific literature. This guide addresses this gap by presenting the available information and highlighting the importance of stereochemistry in the activity of this kinase inhibitor.

Quantitative Analysis of Biological Activity

Publicly accessible scientific literature and patent documents consistently report the biological activity of EMD638683 as a racemic mixture. The primary target of EMD638683 is SGK1, against which it exhibits an IC50 of 3 µM.[1][2] The compound also shows inhibitory effects on other kinases at higher concentrations.

While both the (R)- and (S)-enantiomers of EMD638683 are commercially available, specific quantitative data delineating the inhibitory potency of each enantiomer against SGK1 or other kinases is not detailed in the reviewed publications. The principle of eudismic ratio suggests that one enantiomer (the eutomer) is likely to be significantly more active than the other (the distomer). Without specific experimental data for the individual enantiomers, a definitive SAR for the chiral center of EMD638683 cannot be established.

Table 1: Inhibitory Activity of Racemic EMD638683

| Target | IC50 (µM) |

| SGK1 | 3 |

Data represents the activity of the racemic mixture as reported in multiple sources.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of racemic EMD638683.

In Vitro Kinase Inhibition Assay

The inhibitory activity of EMD638683 on SGK1 is typically determined using an in vitro kinase assay.

-

Objective: To quantify the concentration-dependent inhibition of SGK1 activity by the compound.

-

Methodology:

-

Recombinant human SGK1 is incubated with a specific peptide substrate and ATP (radiolabeled or in a system with a specific antibody for the phosphorylated substrate).

-

EMD638683, dissolved in a suitable solvent like DMSO, is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved by measuring incorporated radioactivity or by using a specific antibody in an ELISA-based format.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Assays for SGK1 Activity

Cellular assays are employed to assess the ability of EMD638683 to inhibit SGK1 within a biological context.

-

Objective: To measure the inhibition of SGK1-mediated phosphorylation of downstream targets in cells.

-

Methodology:

-

A suitable cell line expressing SGK1 (e.g., HeLa or Caco-2 cells) is cultured under standard conditions.[3]

-

Cells are pre-incubated with varying concentrations of EMD638683.

-

SGK1 activity is stimulated using an appropriate agonist (e.g., serum or insulin).

-

Cells are lysed, and the phosphorylation status of a known SGK1 substrate, such as NDRG1 (N-myc downstream regulated gene 1), is assessed by Western blotting using a phospho-specific antibody.

-

The intensity of the phosphorylated protein band is quantified and normalized to the total protein expression.

-

IC50 values are determined from the concentration-response curve.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway involving SGK1 and the logical workflow for SAR studies.

References

An In-depth Technical Guide to EMD638683 R-Form for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EMD638683 R-Form, a selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). This document details its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways to support its application in basic research.

Introduction to this compound

EMD638683 is a potent and highly selective inhibitor of SGK1, a serine/threonine kinase that plays a crucial role in various cellular processes, including ion transport, cell proliferation, and apoptosis.[1][2] The R-Form of EMD638683 is a specific stereoisomer of the parent molecule. SGK1 is a key downstream effector of the PI3K (Phosphoinositide 3-kinase) signaling pathway and is activated by insulin and other growth factors.[3][4] Its role in regulating sodium reabsorption in the kidneys has made it a target for antihypertensive therapies, particularly in conditions like metabolic syndrome.[1]

Mechanism of Action

EMD638683 exerts its inhibitory effect by targeting the catalytic activity of SGK1. The primary mechanism involves the inhibition of SGK1-mediated phosphorylation of its downstream substrates. One of the most well-characterized substrates is N-Myc Downstream-Regulated Gene 1 (NDRG1).[1] By preventing the phosphorylation of NDRG1, EMD638683 can modulate the cellular functions regulated by this pathway.

Quantitative Data

The following tables summarize the key quantitative data for EMD638683.

Table 1: In Vitro Inhibitory Activity of EMD638683

| Target | IC50 Value | Notes |

| SGK1 | 3 µM | Highly selective inhibition. |

| NDRG1 Phosphorylation (in HeLa cells) | 3.35 ± 0.32 µM | Demonstrates cellular potency.[5] |

Table 2: Kinase Selectivity Profile of EMD638683 (at 1 µM)

| Kinase | % Inhibition |

| SGK1 | 85% |

| SGK2 | >50% |

| SGK3 | >50% |

| MSK1 | >50% |

| PRK2 | >50% |

Signaling Pathways

The signaling pathway involving SGK1 is central to its function. Below is a diagram illustrating the canonical SGK1 signaling cascade and the point of inhibition by EMD638683.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Investigating the Role of SGK1 with EMD638683 R-Form

Abstract

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including ion transport, cell proliferation, and apoptosis.[1][2] Its dysregulation has been implicated in various pathologies such as hypertension, cancer, and neurodegenerative disorders.[1][2][3][4] EMD638683, a selective inhibitor of SGK1, has emerged as a critical pharmacological tool for elucidating the nuanced functions of SGK1 in both physiological and pathological contexts. This technical guide provides a comprehensive overview of SGK1, the properties of EMD638683, and detailed methodologies for its application in research, supported by quantitative data and visual representations of key pathways and experimental workflows.

Introduction to SGK1

SGK1 is a member of the AGC (PKA/PKG/PKC-like) family of kinases.[2][5][6] Its expression is regulated by various stimuli, including serum, glucocorticoids, mineralocorticoids, and cellular stress.[2][3][7]

Activation and Signaling

The activation of SGK1 is primarily downstream of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][8] Upon PI3K activation, a cascade of phosphorylation events occurs:

-

mTORC2 (mammalian target of rapamycin complex 2) phosphorylates SGK1 at the hydrophobic motif (Serine 422).[1][5]

-

This initial phosphorylation induces a conformational change that allows PDK1 (phosphoinositide-dependent protein kinase 1) to phosphorylate the activation loop of SGK1 (Threonine 256), leading to its full activation.[1][5]

Once activated, SGK1 phosphorylates a diverse range of downstream target proteins, thereby modulating their activity. Key substrates include N-Myc downstream-regulated gene 1 (NDRG1), forkhead box protein O3 (FOXO3a), and Neural precursor cell expressed developmentally down-regulated 4-like (NEDD4-2).[1][4]

Role in Disease

Dysregulated SGK1 activity is a hallmark of several diseases. In hypertension, SGK1 enhances renal sodium reabsorption.[1][9] In cancer, it promotes cell survival and proliferation, contributing to tumor growth and resistance to therapy.[1][2][8]

EMD638683: A Selective SGK1 Inhibitor

EMD638683 is a potent and selective small-molecule inhibitor of SGK1.[9][10][11] It serves as an invaluable tool for dissecting the specific contributions of SGK1 to cellular signaling and disease progression. The R-form of EMD638683 is one of its enantiomers.

Biochemical Profile

EMD638683 demonstrates significant selectivity for SGK1 over other kinases, including other members of the AGC family.[1] This selectivity is crucial for attributing observed effects directly to the inhibition of SGK1.

Table 1: In Vitro Efficacy and Selectivity of EMD638683

| Kinase | IC50 (µM) | Selectivity Ratio (IC50 Kinase / IC50 SGK1) | Reference |

|---|---|---|---|

| SGK1 | 3.0 - 3.35 | 1 | [1][9][10][12] |

| SGK2 | Inhibited (71% at 1 µM) | - | [12][13] |

| SGK3 | Inhibited (75% at 1 µM) | - | [12][13] |

| PKA | Inhibited | - | [12] |

| MSK1 | ≤ 1 µM | - | [12][13] |

| PRK2 | ≤ 1 µM | - |[12][13] |

Note: Selectivity data is based on screening against a panel of 69 kinases where most were not appreciably inhibited.[1][12]

Cellular and In Vivo Effects

EMD638683 effectively inhibits SGK1-mediated processes in cellular and animal models.

Table 2: Cellular Effects of EMD638683

| Cellular Process | Cell Line | Effective Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| NDRG1 Phosphorylation | HeLa | IC50: 3.35 ± 0.32 µM | Inhibition of SGK1-dependent phosphorylation | [1][12] |

| Apoptosis | CaCo-2 | 50 µM | Augments radiation-induced apoptosis | [10] |

| Tumor Growth | Colon Carcinoma | Not specified | Inhibits growth and proliferation |[14] |

Table 3: In Vivo Effects of EMD638683 in a Mouse Model of Hypertension

| Treatment Group | Administration | Effect on Systolic Blood Pressure | Reference |

|---|---|---|---|

| Fructose/Saline-Treated Mice | ~600 mg/kg/day in chow | Significant decrease from ~111 mmHg to ~87 mmHg | [1][9][15] |

| Control Mice | ~600 mg/kg/day in chow | No significant change | [9][15] |

| SGK1 Knockout Mice | ~600 mg/kg/day in chow | No effect |[9][15] |

Experimental Protocols

The following protocols provide a framework for investigating SGK1 using EMD638683.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the IC50 of EMD638683 against SGK1.

Methodology:

-

Reaction Setup: In a microtiter plate, combine recombinant SGK1 enzyme, a specific substrate peptide for SGK1, and varying concentrations of EMD638683 (typically in DMSO).

-

Initiate Reaction: Start the kinase reaction by adding ATP, often radiolabeled with γ-32P.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes) to allow for substrate phosphorylation.

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

-

Separation and Detection: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP, leaving only the radiolabeled, phosphorylated substrate.

-

Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the log concentration of EMD638683. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of NDRG1 Phosphorylation

This protocol assesses the ability of EMD638683 to inhibit SGK1 activity within a cellular context.[9]

Methodology:

-

Cell Culture: Culture HeLa cells in appropriate media until they reach 70-80% confluency.

-

Treatment: Treat the cells with a range of EMD638683 concentrations for a specified duration (e.g., 1-2 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated NDRG1 (pNDRG1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify the band intensities for pNDRG1. Normalize these values to a loading control (e.g., total NDRG1 or GAPDH) to determine the relative inhibition of phosphorylation at each EMD638683 concentration.

In Vivo Study: Mouse Model of Salt-Sensitive Hypertension

This protocol evaluates the antihypertensive efficacy of EMD638683 in vivo.[1][9][15]

Methodology:

-

Animal Model: Use wild-type (e.g., C57BL/6J) and, if available, SGK1 knockout mice for comparison.

-

Hypertension Induction: Provide mice with a diet containing 10% fructose in isotonic saline as their drinking water for several weeks to induce hyperinsulinism and salt-sensitive hypertension.[9][15]

-

Baseline Measurements: Before starting treatment, measure baseline systolic blood pressure using the tail-cuff method.

-

Treatment Administration: Divide the hypertensive mice into two groups: one receiving standard chow (control) and the other receiving chow mixed with EMD638683 (e.g., 4460 ppm, equivalent to approx. 600 mg/kg/day).[9][15]

-

Monitoring: Monitor blood pressure regularly throughout the treatment period (e.g., daily for the first few days, then weekly).

-

Metabolic Analysis: Towards the end of the study, place mice in metabolic cages to collect urine. Analyze urine for electrolyte concentrations (e.g., Na+) using flame photometry to assess renal function.[9][15]

-

Data Analysis: Compare the blood pressure and urinary electrolyte data between the control and EMD638683-treated groups to determine the in vivo efficacy of the inhibitor.

Conclusion

EMD638683 is a cornerstone tool for the functional investigation of SGK1. Its selectivity allows for the confident attribution of experimental results to the inhibition of SGK1 activity. The methodologies outlined in this guide provide a robust framework for researchers to explore the multifaceted roles of SGK1 in health and disease, from fundamental biochemical characterization to preclinical evaluation in animal models. The continued application of this inhibitor will undoubtedly deepen our understanding of SGK1-mediated signaling and pave the way for the development of novel therapeutics targeting this important kinase.

References

- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 2. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]

- 3. SGK1 - Wikipedia [en.wikipedia.org]

- 4. The role of SGK1 in neurologic diseases: A friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Serum- and glucocorticoid-inducible kinase 1 and the response to cell stress [cell-stress.com]

- 8. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. scispace.com [scispace.com]

- 13. apexbt.com [apexbt.com]

- 14. researchgate.net [researchgate.net]

- 15. karger.com [karger.com]

EMD638683 R-Form: A Deep Dive into the Inhibition of NDRG1 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective SGK1 inhibitor, EMD638683 R-Form, and its role in the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a critical resource for ongoing and future research in oncology and drug development.

Core Concepts: EMD638683 and the SGK1-NDRG1 Axis

EMD638683 is a potent and highly selective inhibitor of serum- and glucocorticoid-inducible kinase 1 (SGK1). SGK1, a serine/threonine kinase, plays a pivotal role in various cellular processes, including cell survival, proliferation, and regulation of ion channels. One of its key downstream targets is NDRG1, a protein implicated in cell differentiation, stress responses, and, significantly, as a metastasis suppressor in several cancers.

The phosphorylation of NDRG1 by SGK1 is a critical event that modulates its function and stability. SGK1 directly phosphorylates NDRG1 at several threonine and serine residues, including Thr328, Ser330, Thr346, Thr356, and Thr366.[1][2] This initial phosphorylation by SGK1 primes NDRG1 for subsequent phosphorylation by glycogen synthase kinase 3β (GSK-3β) at Ser342, Ser352, and Ser362.[1][2] By inhibiting SGK1, EMD638683 effectively blocks this phosphorylation cascade, thereby influencing the downstream signaling pathways regulated by NDRG1.

Quantitative Data Summary

The inhibitory activity of EMD638683 on SGK1 and NDRG1 phosphorylation has been quantified in various studies. The following tables summarize the key efficacy data.

| Compound | Target | Assay Type | IC50 Value | Cell Line/System | Reference |

| EMD638683 | SGK1 | In vitro kinase assay | 3 µM | - | [3][4][5][6][7] |

| EMD638683 | NDRG1 Phosphorylation | Cell-based assay | 3.35 ± 0.32 µM | HeLa cells | [3] |

| Compound Concentration | Effect on NDRG1 Phosphorylation | Cell Line/System | Stimulus | Reference |

| 10 µM EMD638683 | Complete suppression | Human monocytes | LPS | [3] |

| 50 µM EMD638683 | Inhibition | HK-2 cells | CdCl₂ | [3] |

| 1 µM EMD638683 | 85% inhibition of SGK1 activity | Biochemical kinase assay | - | [5] |

| 1 µM EMD638683 | 71% inhibition of SGK2 activity | Biochemical kinase assay | - | [5] |

| 1 µM EMD638683 | 75% inhibition of SGK3 activity | Biochemical kinase assay | - | [5] |

Signaling Pathways

The interaction between EMD638683, SGK1, and NDRG1 has significant implications for downstream signaling pathways critical in cancer progression, such as the Wnt/β-catenin and NF-κB pathways.

SGK1-Mediated NDRG1 Phosphorylation Pathway

This pathway illustrates the direct mechanism by which EMD638683 inhibits the phosphorylation of NDRG1.

Caption: EMD638683 inhibits SGK1, preventing NDRG1 phosphorylation.

Downstream Consequences on Wnt/β-catenin Signaling

NDRG1 is known to modulate the Wnt/β-catenin pathway. By preventing NDRG1 phosphorylation, EMD638683 can influence the stability and nuclear translocation of β-catenin.

Caption: EMD638683's effect on the Wnt/β-catenin signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of EMD638683 and NDRG1 phosphorylation.

In Vitro SGK1 Kinase Assay

Objective: To determine the direct inhibitory effect of EMD638683 on SGK1 enzymatic activity.

Materials:

-

Recombinant active SGK1 enzyme

-

SGK1 substrate peptide (e.g., Crosstide)

-

EMD638683

-

ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

-

DTT

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of EMD638683 in DMSO, followed by dilution in kinase buffer.

-

In a 96-well plate, add the SGK1 enzyme, the SGK1 substrate peptide, and the diluted EMD638683 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for non-radioactive assays).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

For radioactive assays, spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays like ADP-Glo™, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the percentage of inhibition for each EMD638683 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for NDRG1 Phosphorylation

Objective: To assess the level of NDRG1 phosphorylation in cells treated with EMD638683.

Materials:

-

Cell lines (e.g., HeLa, HK-2, human monocytes)

-

Cell culture medium and supplements

-

EMD638683

-

Stimulus (e.g., LPS, CdCl₂)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-NDRG1 (e.g., anti-pNDRG1 Thr346)

-

Rabbit or mouse anti-total NDRG1

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with various concentrations of EMD638683 or vehicle control for a specified time (e.g., 1 hour).

-

Treat the cells with a stimulus (if required) to induce NDRG1 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-NDRG1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with antibodies against total NDRG1 and a loading control.

-

Quantify the band intensities using densitometry software.

Experimental Workflow for Cellular Assays

The following diagram outlines a typical workflow for investigating the effects of EMD638683 on NDRG1 phosphorylation in a cellular context.

Caption: Workflow for analyzing EMD638683's effect on NDRG1 phosphorylation.

Conclusion

This compound is a valuable tool for probing the SGK1-NDRG1 signaling axis. Its ability to potently and selectively inhibit SGK1, and consequently prevent the phosphorylation of NDRG1, provides a powerful mechanism to study the downstream effects on critical cancer-related pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies aimed at elucidating the therapeutic potential of targeting this pathway.

References

- 1. The Oncogenic Signaling Disruptor, NDRG1: Molecular and Cellular Mechanisms of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploitation of KESTREL to identify NDRG family members as physiological substrates for SGK1 and GSK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for EMD638683 R-Form in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD638683 is a potent and highly selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1][2][3][4] The R-form of EMD638683 is the biologically active enantiomer. These application notes provide detailed protocols and data for the utilization of EMD638683 R-Form in preclinical in vivo mouse models, drawing from established research in hypertension, cancer, and cardiac inflammation.

Mechanism of Action

EMD638683 exerts its biological effects by inhibiting the kinase activity of SGK1.[1][5] SGK1 is a downstream effector of the PI3K/mTORC2 signaling pathway.[6][7] Upon activation, SGK1 phosphorylates various downstream targets, including N-Myc Downstream-Regulated Gene 1 (NDRG1), which is involved in cell proliferation and differentiation.[3][8] By inhibiting SGK1, EMD638683 can modulate these cellular processes, making it a valuable tool for studying SGK1 function and a potential therapeutic agent. EMD638683 has an in vitro IC50 of approximately 3 µM for SGK1.[3][4][8]

Data Presentation

Table 1: In Vivo Efficacy of this compound in Mouse Models

| Mouse Model | Treatment Regimen | Key Findings | Reference |

| Hypertension (Fructose/Saline-Induced) | 4460 ppm in chow (approx. 600 mg/kg/day) | Significantly decreased systolic blood pressure within 24 hours. | [3][8][9] |

| Chemical Carcinogenesis (Colon Cancer) | 4460 ppm in chow (approx. 600 mg/kg/day) | Significantly blunted the development of tumors. | [10] |

| Angiotensin II-Induced Cardiac Inflammation and Fibrosis | Not specified in mice, but related studies suggest therapeutic potential. | Inhibited cardiac fibrosis and remodeling with significant abatement of cardiac inflammation. | [11] |

| Endotoxemia | 10 mg/kg (intraperitoneal) | Pretreatment enhanced TLR-mediated inflammation and promoted endotoxin-driven organ failure. | [12] |

Table 2: Formulation and Dosage Information

| Parameter | Details | Reference |

| Formulation for Oral Administration (in chow) | 4460 ppm in standard mouse chow | [3][8][10] |

| Formulation for Intragastric Administration | 20 mg/kg | [1] |

| Formulation for Intraperitoneal Injection | 10 mg/kg | [12] |

| Vehicle for Injection (example) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1][13] |

Experimental Protocols

Protocol 1: Evaluation of EMD638683 in a Mouse Model of Chemical Carcinogenesis

This protocol is based on the methodology used to assess the impact of EMD638683 on the development of colonic tumors.[14][10]

1. Animal Model:

- Use wild-type mice (e.g., C57BL/6 background).

- House animals under controlled environmental conditions with free access to food and water.

2. Induction of Carcinogenesis:

- Administer a single intraperitoneal injection of 1,2-dimethylhydrazine (20 mg/kg).

- Following the injection, provide three cycles of 30 g/L synthetic dextran sulfate sodium (DSS) in the drinking water for 7 days, with a 14-day interval of regular drinking water between cycles.

3. EMD638683 Administration:

- Prepare two diets: a placebo chow and a chow containing EMD638683 at 4460 ppm (approximately 600 mg/kg/day).

- Randomly assign mice to the placebo or EMD638683 diet group at the beginning of the carcinogenesis induction.

- Continue the respective diets throughout the study.

4. Endpoint Analysis:

- At the end of the study (e.g., 20 weeks), euthanize the mice.

- Dissect the colons and count the number of tumors.

- Measure colon length and weight.

- Tumors can be further processed for histological analysis.

Protocol 2: Assessment of EMD638683 in a Mouse Model of Hypertension

This protocol is adapted from studies investigating the antihypertensive effects of EMD638683.[3][8]

1. Animal Model:

- Use wild-type mice.

- To induce hyperinsulinemia and salt-sensitive hypertension, provide drinking water containing 10% fructose for 3 weeks, followed by 10% fructose in isotonic saline for a further 14 days.

2. EMD638683 Administration:

- Prepare a control diet and a diet containing EMD638683 at 4460 ppm.

- Introduce the specialized diets to the respective groups of mice.

3. Blood Pressure Measurement:

- Measure systolic blood pressure at baseline and at specified time points (e.g., 24 hours, 4 weeks) after the start of EMD638683 treatment.

- Use a non-invasive tail-cuff method for blood pressure determination.

4. Metabolic Cage Analysis:

- Place mice in metabolic cages to monitor fluid intake, urinary flow rate, and urinary electrolyte concentrations (Na+).

5. Endpoint Analysis:

- At the conclusion of the study, mice can be euthanized for tissue collection and further analysis. Body weight should also be recorded.

Visualizations

Caption: Simplified SGK1 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for in vivo studies using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. universalbiologicals.com [universalbiologicals.com]

- 6. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 7. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. karger.com [karger.com]

- 11. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of serum- and glucocorticoid-inducible kinase 1 enhances TLR-mediated inflammation and promotes endotoxin-driven organ failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Inhibition of colonic tumor growth by the selective SGK inhibitor EMD638683 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for EMD638683 in Mice

Disclaimer: The following information pertains to EMD638683. Despite diligent searching, no specific dosage, administration, or experimental data for the R-Form of EMD638683 could be located in the available scientific literature. The studies cited do not specify the enantiomeric form used. Therefore, the following protocols and data are based on studies using "EMD638683" and may not be specific to the R-Form. Researchers should consider this lack of enantiomer-specific data when designing and interpreting experiments.

Introduction

EMD638683 is a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase involved in various cellular processes, including ion channel regulation, cell proliferation, and apoptosis.[1][2] SGK1 is a downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Due to its role in various physiological and pathological processes, EMD638683 has been investigated in several preclinical models in mice, including those for hypertension, cancer, and inflammation.[1][3][4]

Mechanism of Action

EMD638683 exerts its biological effects primarily through the inhibition of SGK1. The activation of SGK1 is dependent on the PI3K pathway, which leads to the phosphorylation of SGK1 by PDK1 and mTORC2.[1] Once activated, SGK1 phosphorylates a variety of downstream targets, including the N-Myc downstream-regulated gene 1 (NDRG1) and the forkhead box protein O3 (FOXO3a).[1] By inhibiting SGK1, EMD638683 prevents the phosphorylation of these downstream targets, thereby modulating their activity. EMD638683 has an in vitro IC50 of 3 µM for SGK1.[3][5] It also shows some inhibitory activity against SGK2, SGK3, PRK2, and MSK1 at a concentration of 1 µM.[6]

Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving SGK1 and the point of inhibition by EMD638683.

References

- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Western Blot Analysis of Phospho-NDRG1 (Thr346) Following Treatment with EMD638683 R-Form

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myc downstream-regulated gene 1 (NDRG1) is a critical protein involved in various cellular processes, including cell growth, differentiation, and stress responses. Its phosphorylation state, particularly at the Threonine 346 (Thr346) residue, is a key indicator of its activity and is regulated by upstream kinases such as Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). Dysregulation of NDRG1 phosphorylation has been implicated in the progression of several cancers. EMD638683 R-Form is a potent and selective inhibitor of SGK1, which in turn, modulates the phosphorylation of NDRG1. This document provides a detailed protocol for performing Western blot analysis to detect changes in phospho-NDRG1 (p-NDRG1) levels in cultured cells following treatment with this compound.

Signaling Pathway

The phosphorylation of NDRG1 at Thr346 is a downstream event in the PI3K/AKT signaling pathway. Activation of this pathway leads to the activation of SGK1, which then directly phosphorylates NDRG1. This compound acts by inhibiting SGK1, thereby preventing the phosphorylation of NDRG1.

Experimental Protocols

This section details the step-by-step methodology for the Western blot analysis of p-NDRG1.

Materials and Reagents

-

Cell Lines: Human cancer cell line known to express NDRG1 (e.g., HeLa, PC-3, A431)

-

This compound (SGK1 Inhibitor)

-

Primary Antibodies:

-

Rabbit anti-phospho-NDRG1 (Thr346) monoclonal antibody

-

Rabbit or mouse anti-total NDRG1 monoclonal/polyclonal antibody

-

Mouse anti-β-actin or anti-GAPDH monoclonal antibody (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Cell Culture Media and Reagents: As required for the specific cell line

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

-

Protease and Phosphatase Inhibitor Cocktails

-

Bradford Reagent or BCA Protein Assay Kit

-

Bovine Serum Albumin (BSA) standards

-

4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue

-

Precast or hand-cast SDS-PAGE gels (10% or 4-12% gradient)

-

SDS-PAGE Running Buffer: 25 mM Tris, 192 mM glycine, 0.1% SDS

-

Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol

-

PVDF or Nitrocellulose Membranes (0.45 µm)

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Wash Buffer (TBST): Tris-Buffered Saline with 0.1% Tween-20

-

Enhanced Chemiluminescence (ECL) Substrate

-

Chemiluminescence Imaging System

Experimental Workflow

Step-by-Step Protocol

1. Cell Culture and Treatment

-

Seed cells in appropriate culture dishes and allow them to reach 70-80% confluency.

-

Prepare stock solutions of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 3, 10, 30 µM) for a specified duration (e.g., 1, 6, 12, 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

2. Cell Lysis and Protein Extraction

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (1 mL per 10 cm dish).

-

Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

Prepare a standard curve using BSA standards.

-

Based on the protein concentration, calculate the volume of each lysate required to obtain equal amounts of protein for each sample (typically 20-40 µg per lane).

4. SDS-PAGE

-

To the calculated volume of each lysate, add 4x Laemmli sample buffer to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

Load equal amounts of protein into the wells of a 10% or 4-12% SDS-PAGE gel. Include a pre-stained protein ladder in one lane.

-

Run the gel in 1x SDS-PAGE running buffer at 100-120 V until the dye front reaches the bottom of the gel.

5. Western Blot Transfer

-

Equilibrate the gel and a PVDF or nitrocellulose membrane in transfer buffer for 10-15 minutes.

-

Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge).

-

Perform the protein transfer using a wet or semi-dry transfer system. For wet transfer, run at 100 V for 60-90 minutes. For semi-dry transfer, follow the manufacturer's instructions.

6. Immunoblotting

-

After transfer, block the membrane with blocking buffer (5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, 5% BSA is generally recommended.

-

Incubate the membrane with the primary antibody against p-NDRG1 (Thr346) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution in 5% non-fat milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system.

-

To probe for total NDRG1 and a loading control, the membrane can be stripped and re-probed, or parallel blots can be run.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-NDRG1 signal to the total NDRG1 signal, and then normalize this ratio to the loading control.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in tables for clear comparison.

Table 1: Dose-Dependent Inhibition of NDRG1 Phosphorylation by this compound

| Treatment Group | p-NDRG1 (Thr346) / Total NDRG1 Ratio (Normalized to Loading Control) | % Inhibition of p-NDRG1 |

| Vehicle Control (DMSO) | 1.00 ± 0.08 | 0% |

| This compound (1 µM) | 0.75 ± 0.06 | 25% |

| This compound (3 µM) | 0.52 ± 0.05 | 48% |

| This compound (10 µM) | 0.21 ± 0.03 | 79% |

| This compound (30 µM) | 0.05 ± 0.01 | 95% |

| Data are represented as mean ± SD from three independent experiments. |

Table 2: Time-Course of p-NDRG1 Inhibition by this compound (10 µM)

| Incubation Time | p-NDRG1 (Thr346) / Total NDRG1 Ratio (Normalized to Loading Control) | % Inhibition of p-NDRG1 |

| 0 hours | 1.00 ± 0.09 | 0% |

| 1 hour | 0.68 ± 0.07 | 32% |

| 6 hours | 0.35 ± 0.04 | 65% |

| 12 hours | 0.18 ± 0.02 | 82% |

| 24 hours | 0.10 ± 0.02 | 90% |

| Data are represented as mean ± SD from three independent experiments. |

Troubleshooting

-

No or Weak Signal:

-

Increase primary antibody concentration or incubation time.

-

Check the activity of the secondary antibody and ECL substrate.

-

Ensure efficient protein transfer.

-

-

High Background:

-

Increase the number and duration of wash steps.

-

Optimize the blocking conditions (increase blocking time or change blocking agent).

-

Decrease primary or secondary antibody concentration.

-

-

Non-specific Bands:

-

Use a more specific primary antibody.

-

Increase the stringency of the wash buffer.

-

Ensure complete denaturation of protein samples.

-

Conclusion

This application note provides a comprehensive protocol for the Western blot analysis of p-NDRG1 (Thr346) in response to treatment with the SGK1 inhibitor this compound. The detailed methodology, along with the provided diagrams and data presentation tables, will aid researchers in accurately assessing the efficacy of SGK1 inhibition on the NDRG1 signaling pathway. Adherence to this protocol will facilitate reproducible and reliable results, contributing to advancements in cancer research and drug development.

Application Notes and Protocols for EMD638683 R-Form in Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD638683 is a potent and selective inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1).[1][2] SGK1 is a serine/threonine kinase that plays a crucial role in regulating ion transport, cell proliferation, and apoptosis. Its activity has been implicated in the pathogenesis of hypertension, particularly in models of salt-sensitive and metabolic syndrome-related hypertension.[1][3][4] These application notes provide a comprehensive overview of the use of EMD638683 R-Form in preclinical hypertension research models, including detailed experimental protocols and key data.

Mechanism of Action

EMD638683 exerts its antihypertensive effects primarily through the inhibition of SGK1. In the context of hypertension, SGK1 is a key downstream effector of insulin and mineralocorticoid signaling pathways in the kidney.[3][4] Activated SGK1 increases the activity of the epithelial sodium channel (ENaC) in the renal tubules, leading to increased sodium reabsorption and consequently, an elevation in blood pressure.[3][4] By inhibiting SGK1, EMD638683 disrupts this pathway, promoting natriuresis and lowering blood pressure, especially in states of hyperinsulinism.[1][3]

Furthermore, in models of angiotensin II (Ang II)-induced hypertension, EMD638683 has been shown to attenuate cardiac inflammation and fibrosis.[5][6] This is achieved by blocking the activation of the NLRP3 inflammasome, a key component of the innate immune response implicated in cardiovascular disease.[5][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of EMD638683

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 for SGK1 Inhibition | 3 µM | HeLa Cells | SGK1-dependent phosphorylation of NDRG1 | [1][3] |

Table 2: In Vivo Efficacy of EMD638683 in a Mouse Model of Fructose-Induced Salt-Sensitive Hypertension

| Treatment Group | Duration | Systolic Blood Pressure (mmHg) | Key Findings | Reference |

| Fructose/Saline + Placebo | 24 hours | ~135 | - | [3] |

| Fructose/Saline + EMD638683 | 24 hours | ~120 | Significant decrease in blood pressure | [3] |

| Fructose/High Salt + Placebo | 4 weeks | ~140 | - | [3] |

| Fructose/High Salt + EMD638683 | 4 weeks | ~125 | Chronic treatment prevented the rise in blood pressure | [3] |

Table 3: Effects of EMD638683 on Physiological Parameters in Mice

| Parameter | Effect of EMD638683 Treatment | Reference |

| Fluid Intake | Tended to increase | [1][3] |

| Urinary Na+ Excretion | Tended to increase | [1][3] |

| Urinary Flow Rate | Significantly increased | [1][3] |

| Body Weight | Significantly decreased | [1][3] |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which EMD638683 modulates blood pressure.

Caption: SGK1 signaling pathway in hypertension.

Experimental Protocols

Protocol 1: In Vivo Assessment of EMD638683 in a Fructose-Induced Salt-Sensitive Hypertension Mouse Model

This protocol is adapted from studies investigating the antihypertensive effects of EMD638683 in a model of metabolic syndrome.[1][3]

1. Animals and Acclimation:

-

Use male wild-type mice (e.g., C57BL/6J), 8-10 weeks old.

-

House animals in a temperature- and light-controlled environment with ad libitum access to standard chow and water for at least one week before the experiment.

2. Induction of Hypertension:

-

Provide mice with a 10% fructose solution in their drinking water for a period of 4 weeks.

-

To induce salt sensitivity, the drinking water should also contain isotonic saline (0.9% NaCl).

3. EMD638683 Administration:

-

Prepare a diet containing EMD638683 at a concentration of 4460 ppm in the chow. This corresponds to an approximate daily dose of 600 mg/kg.[1][3]

-

The control group should receive a placebo diet (standard chow).

-

Administer the respective diets for the duration of the study (e.g., 24 hours for acute studies or 4 weeks for chronic studies).

4. Blood Pressure Measurement:

-

Measure systolic blood pressure using the tail-cuff method.[1][3]

-

Acclimate the mice to the measurement procedure for several days before recording data.

-

Obtain at least five consecutive readings and average them for each animal at each time point.

5. Data Analysis:

-

Compare the blood pressure measurements between the EMD638683-treated group and the placebo group using an appropriate statistical test (e.g., Student's t-test).

-

A p-value of <0.05 is typically considered statistically significant.

Caption: Workflow for fructose-induced hypertension model.

Protocol 2: In Vivo Evaluation of EMD638683 in an Angiotensin II-Induced Hypertension and Cardiac Fibrosis Model

This protocol is based on studies examining the cardioprotective effects of EMD638683.[5][6]

1. Animals and Acclimation:

-